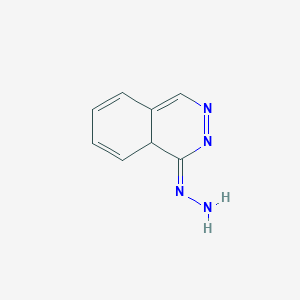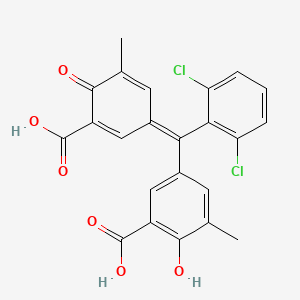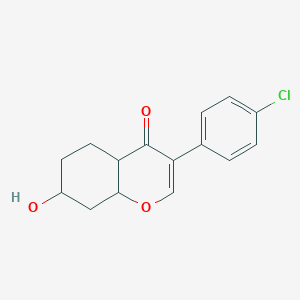
(Z)-8aH-phthalazin-1-ylidenehydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hydrazinylphthalazine can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine hydrate under reflux conditions to form phthalazine-1,4-dione. This intermediate is then reacted with hydrazine hydrate to yield 1-hydrazinylphthalazine .
Industrial Production Methods
In industrial settings, the production of 1-hydrazinylphthalazine typically involves large-scale batch reactions. The process begins with the synthesis of phthalazine-1,4-dione, followed by its reaction with hydrazine hydrate. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydrazinylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione.
Reduction: It can be reduced to form hydrazinophthalazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Phthalazine-1,4-dione.
Reduction: Hydrazinophthalazine derivatives.
Substitution: Various substituted hydrazinophthalazine compounds.
Wissenschaftliche Forschungsanwendungen
1-Hydrazinylphthalazine has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of antihypertensive drugs and has been investigated for its potential in treating other cardiovascular diseases.
Industry: 1-Hydrazinylphthalazine is used in the production of dyes and pigments
Wirkmechanismus
1-Hydrazinylphthalazine exerts its effects by causing the dilation of blood vessels. The molecular mechanism involves the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. This leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lowered blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydralazine: Another hydrazinophthalazine derivative with similar antihypertensive properties.
Cadralazine: A related compound used for its vasodilatory effects.
Endralazine: Another member of the hydrazinophthalazine class with similar pharmacological effects.
Uniqueness
1-Hydrazinylphthalazine is unique due to its specific mechanism of action and its widespread use as an antihypertensive agent. Its ability to inhibit inositol trisphosphate-induced calcium release sets it apart from other vasodilators .
Eigenschaften
Molekularformel |
C8H8N4 |
|---|---|
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
(Z)-8aH-phthalazin-1-ylidenehydrazine |
InChI |
InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5,7H,9H2/b11-8- |
InChI-Schlüssel |
WPBPIIQLGGMJCS-FLIBITNWSA-N |
Isomerische SMILES |
C1=CC\2C(=CN=N/C2=N\N)C=C1 |
Kanonische SMILES |
C1=CC2C(=CN=NC2=NN)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345604.png)

![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345612.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345616.png)
![4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12345620.png)
![Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)
![N-(4-methoxyphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345642.png)
![1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12345652.png)
![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B12345658.png)

![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)
![3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B12345667.png)
